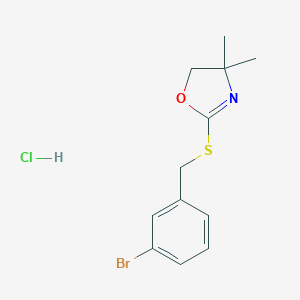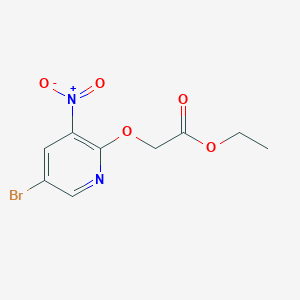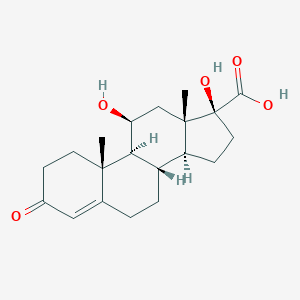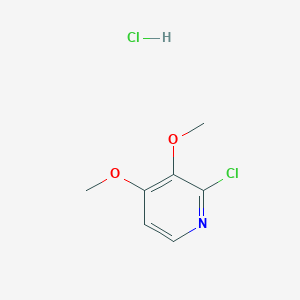
2-氯-3,4-二甲氧基吡啶盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3,4-dimethoxypyridine hydrochloride is an organic compound with the molecular formula C8H11Cl2NO2. It is a derivative of pyridine, characterized by the presence of chloro and methoxy groups on the pyridine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals, including antiulcerative drugs like pantoprazole sodium .
科学研究应用
2-Chloro-3,4-dimethoxypyridine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: It is used in the manufacture of various chemical products and intermediates.
作用机制
Target of Action
2-Chloro-3,4-dimethoxypyridine hydrochloride (CDP) is primarily used as a precursor in the synthesis of other compounds . It is particularly used in the preparation of pantoprazole sodium (PPS), an antiulcerative drug . Therefore, the primary targets of CDP are the biochemical pathways involved in the synthesis of PPS.
Mode of Action
It is known that cdp can be synthesized using maltol as a starting material . In the preparation of PPS, CDP and dimethyl sulfate (DMS) are used . The interaction of CDP with these substances and the resulting changes are part of the synthesis process of PPS.
生化分析
Biochemical Properties
2-Chloro-3,4-dimethoxypyridine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of pantoprazole sodium
Cellular Effects
Given its role in the synthesis of pantoprazole sodium, it may indirectly influence cell function through the action of this drug .
Molecular Mechanism
It is known to be a precursor in the synthesis of pantoprazole sodium , but the specific interactions it has with biomolecules at the molecular level are not clearly defined.
准备方法
2-Chloro-3,4-dimethoxypyridine hydrochloride can be synthesized using maltol as a starting material. The synthetic route involves the reaction of maltol with dimethyl sulfate (DMS) to form the desired product . The reaction conditions typically include the use of a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反应分析
2-Chloro-3,4-dimethoxypyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
相似化合物的比较
2-Chloro-3,4-dimethoxypyridine hydrochloride can be compared with other similar compounds, such as:
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride: This compound has additional methyl groups on the pyridine ring, which can affect its reactivity and applications.
2-Chloromethyl-3,4-dimethoxypyridinium chloride: This is a closely related compound with similar chemical properties and applications.
The uniqueness of 2-Chloro-3,4-dimethoxypyridine hydrochloride lies in its specific substitution pattern, which makes it a valuable intermediate for the synthesis of certain pharmaceuticals .
属性
IUPAC Name |
2-chloro-3,4-dimethoxypyridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2.ClH/c1-10-5-3-4-9-7(8)6(5)11-2;/h3-4H,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBQXXVCWDAJFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)Cl)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646321 |
Source


|
| Record name | 2-Chloro-3,4-dimethoxypyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101664-59-9 |
Source


|
| Record name | 2-Chloro-3,4-dimethoxypyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
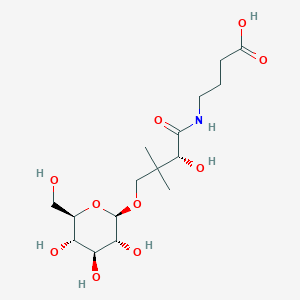



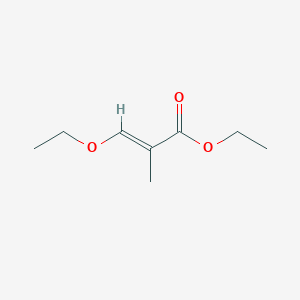
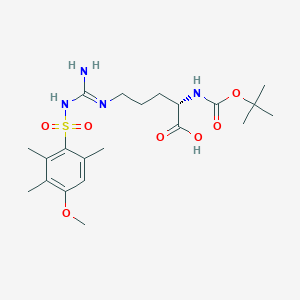
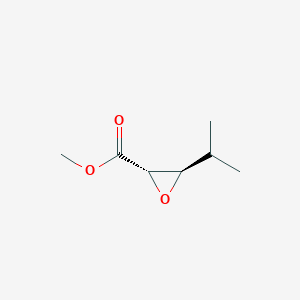
![[(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester](/img/structure/B24888.png)

![1,3-Dimethyl-5,12-dihydropyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11-tetrone](/img/structure/B24892.png)
